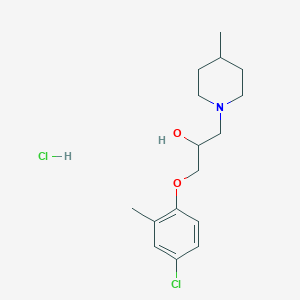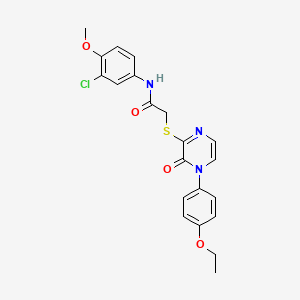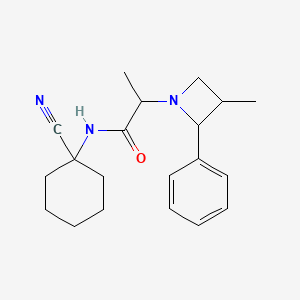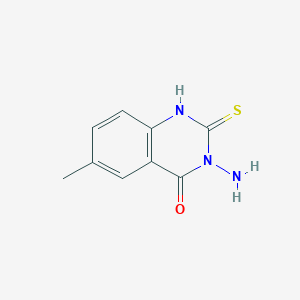![molecular formula C12H10N4O3 B2377383 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938015-53-3](/img/structure/B2377383.png)
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various methods, including cyclocondensation and cyclization . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the specific conditions and reactants used . Cyanoacetohydrazides, for example, have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “6-(2-Furyl)-3-phenyl-N’-{(Z)-[4-(2H-tetrazol-5-yl)phenyl]methylene}[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide” has a molecular formula of C25H16N8O3, an average mass of 476.446 Da, and a monoisotopic mass of 476.134521 Da .Future Directions
The future directions in the research of similar compounds involve the development of new pyridine-based drug candidates. There is a need for novel antimicrobial agents with minimal toxicity, especially against multidrug-resistant strains . Additionally, there is a focus on the application of cyanoacetohydrazides in heterocyclic synthesis . The medicinal attributes of pyridine scaffold as anticancer targeting agents are also being explored .
properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-6-10-7(11(17)15-13)5-8(9-3-2-4-18-9)14-12(10)19-16-6/h2-5H,13H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLIWUXWNKKAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)



![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2377310.png)



![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)